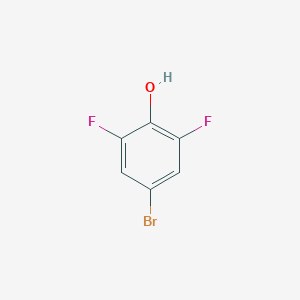

4-Bromo-2,6-difluorophenol

Description

The exact mass of the compound 4-Bromo-2,6-difluorophenol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Bromo-2,6-difluorophenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2,6-difluorophenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2,6-difluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrF2O/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPRPSJPFAAGLCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)O)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10371253 | |

| Record name | 4-Bromo-2,6-difluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104197-13-9 | |

| Record name | 4-Bromo-2,6-difluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2,6-difluorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 4-Bromo-2,6-difluorophenol: A Guide to Mechanism, Execution, and Optimization

An In-depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Introduction

4-Bromo-2,6-difluorophenol is a highly valuable fluorinated organic building block, serving as a critical intermediate in the synthesis of a wide array of specialty chemicals and biologically active molecules.[1] Its utility is prominent in medicinal chemistry for drug discovery and in materials science for developing high-performance polymers.[1][2] The strategic placement of two fluorine atoms and a bromine atom on the phenol scaffold provides chemists with multiple reactive sites for subsequent transformations, such as nucleophilic substitution and transition metal-catalyzed coupling reactions.[2]

This guide provides a comprehensive overview of the synthesis of 4-Bromo-2,6-difluorophenol from its precursor, 2,6-difluorophenol. Moving beyond a simple recitation of steps, this document delves into the mechanistic rationale, explores critical choices in reagent selection, presents detailed experimental protocols, and emphasizes the necessary safety considerations for a successful and safe synthesis.

Part 1: Mechanistic Rationale & Regioselectivity

The bromination of 2,6-difluorophenol is a classic example of an electrophilic aromatic substitution (EAS) reaction.[3] The outcome of this reaction—specifically, the position where the bromine atom is introduced—is governed by the cumulative electronic and steric effects of the substituents already present on the aromatic ring.

Directing Effects of Substituents:

-

Hydroxyl (-OH) Group: The hydroxyl group is a powerful activating substituent. Through resonance, its lone pair of electrons drastically increases the electron density of the aromatic ring, making it highly susceptible to attack by electrophiles. This activation is most pronounced at the positions ortho and para to the -OH group.

-

Fluorine (-F) Atoms: Fluorine is a unique substituent. Due to its high electronegativity, it deactivates the ring towards electrophilic attack via a strong inductive effect (-I). However, like the hydroxyl group, it possesses lone pairs of electrons that can participate in resonance, directing incoming electrophiles to the ortho and para positions (+R effect).

In the case of 2,6-difluorophenol, the directing effects synergize to yield a highly specific outcome. The powerful activating and directing effect of the hydroxyl group dominates. The positions ortho to the hydroxyl group are already occupied by fluorine atoms. Therefore, the only electronically activated and sterically accessible position for the incoming electrophile (Br⁺) is the para position (C4). This leads to the exclusive formation of 4-Bromo-2,6-difluorophenol.[4]

The reaction proceeds via the formation of a resonance-stabilized carbocation known as an arenium ion or Wheland intermediate. The stability of this intermediate is key to the reaction's facility.

Part 2: Reagent Selection and Rationale

The choice of brominating agent is a critical parameter that influences reaction efficiency, safety, and ease of handling. For phenols, the two most common reagents are elemental bromine (Br₂) and N-Bromosuccinimide (NBS).[3]

-

Elemental Bromine (Br₂): This is a powerful and traditional brominating agent. It is highly reactive, especially with activated rings like phenols.[3] However, it is a volatile, highly corrosive, and toxic liquid, requiring specialized handling in a well-ventilated fume hood.[5] Reactions are often performed in solvents like acetic acid or chlorinated hydrocarbons.[5][6][7]

-

N-Bromosuccinimide (NBS): NBS is a crystalline solid that serves as a convenient and safer source of electrophilic bromine.[8] It is easier to handle than liquid bromine and often provides higher selectivity with fewer side products, making it a preferred reagent for many applications.[9][10][11] For electron-rich substrates, using DMF as a solvent with NBS is known to promote high levels of para-selectivity.[8]

The causality behind choosing NBS over Br₂ often lies in safety and reaction control. As a solid, NBS mitigates the risks of spills and inhalation associated with liquid bromine. Its reaction kinetics can be more moderate, preventing over-bromination, which can be a concern with highly activated phenols.

| Feature | Elemental Bromine (Br₂) | N-Bromosuccinimide (NBS) |

| Physical State | Red-brown, volatile liquid | White/off-white crystalline solid |

| Handling | Difficult; requires specialized equipment | Easy; standard laboratory weighing |

| Primary Hazard | Highly corrosive, toxic by inhalation | Corrosive solid, causes burns[9][10] |

| Selectivity | Good, but can lead to over-bromination | Excellent, often higher selectivity |

| Byproduct | Hydrogen Bromide (HBr) | Succinimide (water-soluble) |

| Typical Solvents | Acetic Acid, CS₂, CH₂Cl₂[6][7] | DMF, Acetonitrile, CH₂Cl₂, Acetic Acid[8] |

Part 3: Detailed Experimental Protocols

The following protocols are presented as robust starting points for synthesis. As with any chemical procedure, small-scale trials are recommended to optimize conditions before scaling up.

Protocol A: Synthesis using Elemental Bromine (Br₂) in Carbon Disulfide

This protocol is adapted from established literature procedures and provides a reliable method using traditional reagents.[6]

Materials:

-

2,6-difluorophenol (1.0 eq)

-

Elemental Bromine (1.05 eq)

-

Carbon Disulfide (CS₂), dry

-

Saturated Sodium Metabisulfite solution

-

Saturated Sodium Bicarbonate solution

-

Water

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a reflux condenser connected to a gas trap (to handle HBr evolution), dissolve 2,6-difluorophenol (1.3 g, 10 mmol) in 10 mL of dry carbon disulfide.

-

Bromine Addition: In the dropping funnel, prepare a solution of bromine (1.68 g, 10.5 mmol) in 10 mL of dry carbon disulfide. Add this solution dropwise to the stirred phenol solution over 5-10 minutes at room temperature.

-

Reaction: Heat the mixture to reflux (approx. 46°C) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: After cooling to room temperature, pour the reaction mixture into 20 mL of water. Cautiously add saturated sodium metabisulfite solution dropwise with stirring until the red-brown color of excess bromine is completely discharged.[6]

-

Workup: Transfer the mixture to a separatory funnel. Separate the layers and wash the organic phase sequentially with 20 mL of saturated sodium bicarbonate solution and 20 mL of water.[6]

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product as an oil that solidifies upon standing.[6]

-

Purification: The crude solid can be purified by Kugelrohr distillation (oven temp ~100°C at ~20 mmHg) or recrystallization from a suitable solvent like hexanes to yield 4-Bromo-2,6-difluorophenol as a white solid.[6]

Protocol B: Synthesis using N-Bromosuccinimide (NBS)

This protocol leverages the handling and selectivity advantages of NBS and is suitable for modern synthesis labs.

Materials:

-

2,6-difluorophenol (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.05 eq)

-

Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂)

-

Water

-

Saturated Sodium Thiosulfate solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,6-difluorophenol (1.3 g, 10 mmol) in 25 mL of acetonitrile.

-

NBS Addition: Add N-Bromosuccinimide (1.87 g, 10.5 mmol) to the solution in one portion. Protect the reaction from light by wrapping the flask in aluminum foil.

-

Reaction: Stir the mixture at room temperature for 2-6 hours. Monitor the consumption of the starting material by TLC.

-

Quenching: Once the reaction is complete, pour the mixture into 50 mL of water. If any yellow tint remains, add a few drops of saturated sodium thiosulfate solution.

-

Workup: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 30 mL).

-

Isolation: Combine the organic extracts and wash them sequentially with 30 mL of water and 30 mL of brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to afford pure 4-Bromo-2,6-difluorophenol.

Part 4: Safety and Handling

Rigorous adherence to safety protocols is mandatory. All operations should be conducted in a well-ventilated chemical fume hood by personnel trained in handling hazardous materials.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile or neoprene).[9][12]

-

N-Bromosuccinimide (NBS): Causes severe skin burns and eye damage.[10] Avoid formation of dust and aerosols.[9] Store in a cool, dry, and well-ventilated place away from combustible materials.[9][11]

-

Elemental Bromine (Br₂): Extremely corrosive and toxic. Handle only in a chemical fume hood with secondary containment.[5] Ensure a quenching agent like sodium thiosulfate or sodium bisulfite is readily available for spills.[5]

-

Solvents: Carbon disulfide is highly flammable and toxic. Dichloromethane and acetonitrile are volatile and have associated health risks. Avoid inhalation and skin contact.

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

References

-

Synthesis of 4-bromo-2,6-difluorophenol. PrepChem.com. [Link]

-

Kinetics & Mechanism of Bromination of Phenol & Substituted Phenols by N,Bromosuccinimide. Indian Journal of Chemistry. [Link]

-

The intermediates in the interaction of phenols with N-bromosuccinimide. Canadian Journal of Chemistry. [Link]

-

Safety Data Sheet: N-Bromosuccinimide. ChemScience. [Link]

-

The intermediates in the interaction of phenols with N-bromosuccinimide. ResearchGate. [Link]

-

Bromination - Common Conditions. Common Organic Chemistry. [Link]

-

Organic Syntheses Procedure. Organic Syntheses. [Link]

-

The Versatility of 4-Bromo-2,6-difluorophenol in Specialty Chemical Manufacturing. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

N-Bromosuccinimide. Wikipedia. [Link]

- Preparation of 4-bromo-2,6-difluorobenzonitrile.

-

Regioselectivity in Electrophilic Aromatic Substitution: Mechanism. StudySmarter. [Link]

-

A comparison of regioselectivity in electrophilic aromatic substitution... ResearchGate. [Link]

-

2,6-dibromo-4-nitrophenol. Organic Syntheses. [Link]

-

Regioselectivity in Electrophilic Aromatic Substitutions. YouTube. [Link]

-

Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. National Institutes of Health. [Link]

-

15.2: Regioselectivity in Electrophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

- Method for preparing 4 - bromine 2,6 - difluoro benzoic acid.

Sources

- 1. Page loading... [guidechem.com]

- 2. a2bchem.com [a2bchem.com]

- 3. Bromination - Common Conditions [commonorganicchemistry.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. prepchem.com [prepchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. fishersci.no [fishersci.no]

- 12. chemscience.com [chemscience.com]

A Technical Guide to the Electrophilic Bromination of 2,6-Difluorophenol

Abstract

The introduction of halogen atoms, particularly bromine and fluorine, into phenolic scaffolds is a cornerstone of modern medicinal chemistry, enabling fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth analysis of the electrophilic bromination of 2,6-difluorophenol, a reaction governed by a complex interplay of electronic and steric effects. We will dissect the underlying mechanistic principles, from the directing influence of the hydroxyl and fluoro substituents to the formation of the critical sigma complex intermediate. Furthermore, this document presents a field-proven experimental protocol, offering researchers a reliable method for the regioselective synthesis of 4-bromo-2,6-difluorophenol, a valuable intermediate in the synthesis of advanced materials and biologically active molecules.[1]

The Strategic Importance of Halogenated Phenols in Drug Discovery

Phenolic compounds are ubiquitous pharmacophores, but their utility is often enhanced through strategic halogenation. Fluorine atoms, as seen in 2,6-difluorophenol, are frequently incorporated to block metabolic oxidation sites, increase binding affinity through unique electronic interactions, and modulate pKa. Bromine, on the other hand, can serve as a versatile synthetic handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck) and can increase compound lipophilicity.[2] The targeted synthesis of molecules like 4-bromo-2,6-difluorophenol is therefore of significant interest, providing a building block that combines the benefits of both types of halogens.

Deconstructing the Substrate: The Electronic Architecture of 2,6-Difluorophenol

To understand the mechanism of bromination, one must first appreciate the electronic nature of the 2,6-difluorophenol substrate. The reactivity and regioselectivity of electrophilic aromatic substitution (EAS) are dictated by the substituents already present on the ring.[3][4]

A Tale of Two Effects: Activation vs. Deactivation

The benzene ring of 2,6-difluorophenol is subject to competing electronic influences:

-

Activation by the Hydroxyl (-OH) Group: The -OH group is a powerful activating group.[5][6] Its oxygen atom possesses lone pairs of electrons that can be donated into the aromatic π-system through resonance (a +R effect). This donation significantly increases the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles.[7][8]

-

Deactivation by the Fluoro (-F) Groups: Conversely, halogens are deactivating groups in EAS reactions.[5][9] Fluorine is the most electronegative element, and it withdraws electron density from the ring through the sigma bonds (an inductive, or -I effect). This inductive withdrawal lowers the overall electron density of the ring, making it less reactive than benzene itself.[9]

In the case of 2,6-difluorophenol, the potent activating resonance effect of the hydroxyl group outweighs the deactivating inductive effects of the two fluorine atoms. The net result is that the ring is still considered "activated" and readily undergoes EAS reactions, often without the need for a strong Lewis acid catalyst.[7][10]

Predicting the Site of Attack: Regioselectivity

Substituents not only affect the rate of reaction but also direct the incoming electrophile to specific positions.[6][11]

-

The -OH group is a strong ortho, para-director because the resonance structures that place a negative charge on the ring do so at the ortho and para positions.[6][7]

-

The -F groups are also ortho, para-directors, despite being deactivators.[5][11]

In 2,6-difluorophenol, the two ortho positions relative to the hydroxyl group are already occupied by fluorine atoms. Therefore, the powerful directing effect of the -OH group overwhelmingly favors electrophilic attack at the vacant para position (C4). This leads to a high degree of regioselectivity, making the synthesis of 4-bromo-2,6-difluorophenol highly efficient.[12]

The Core Mechanism: A Stepwise Visualization

The electrophilic bromination of 2,6-difluorophenol proceeds through the canonical three-step EAS mechanism.

Step 1: Generation of the Bromonium Electrophile

For highly activated rings like phenols, molecular bromine (Br₂) is often sufficiently electrophilic.[10] In a non-polar solvent, the Br-Br bond becomes polarized upon approach of the electron-rich phenol. In polar solvents, this polarization is enhanced, facilitating the reaction.[13] Alternatively, N-bromosuccinimide (NBS) can be used as a source of electrophilic bromine, often activated by a catalytic amount of acid.[14][15]

Step 2: Nucleophilic Attack and Sigma Complex Formation

This is the rate-determining step of the reaction.[16] The π-electron system of the phenol ring attacks the electrophilic bromine atom, forming a new C-Br bond at the para position. This breaks the aromaticity of the ring and creates a resonance-stabilized carbocation intermediate known as the arenium ion or sigma complex. The stability of this intermediate is crucial. For para-attack, the positive charge can be delocalized onto the two carbons bearing fluorine atoms and, most importantly, onto the oxygen atom of the hydroxyl group, which provides a highly stable resonance contributor.

Step 3: Rearomatization via Deprotonation

To restore the highly stable aromatic system, a weak base (such as the solvent or Br⁻) removes the proton from the carbon atom that now bears the bromine atom. The electrons from the C-H bond collapse back into the ring, restoring aromaticity and yielding the final product, 4-bromo-2,6-difluorophenol.[16]

Diagram 1: Reaction Mechanism This diagram illustrates the stepwise mechanism of the electrophilic bromination of 2,6-difluorophenol, highlighting the formation of the key sigma complex intermediate.

A Validated Experimental Protocol

The following protocol is adapted from established procedures for the selective monobromination of activated phenols and provides a reliable method for synthesizing 4-bromo-2,6-difluorophenol.[17][18]

Objective: To synthesize 4-bromo-2,6-difluorophenol via electrophilic bromination.

Materials and Reagents

| Reagent/Material | Formula | M.W. | Quantity | Notes |

| 2,6-Difluorophenol | C₆H₄F₂O | 130.09 | 1.30 g (10 mmol) | Substrate[19] |

| Bromine | Br₂ | 159.81 | 1.60 g (10 mmol) | Brominating agent |

| Carbon Disulfide (CS₂) | CS₂ | 76.14 | 20 mL | Non-polar solvent |

| Saturated NaHCO₃ soln. | NaHCO₃ | 84.01 | ~20 mL | For quenching |

| Saturated Na₂S₂O₃ soln. | Na₂S₂O₃ | 158.11 | ~30 mL | To remove excess Br₂ |

| Anhydrous Na₂SO₄ | Na₂SO₄ | 142.04 | As needed | Drying agent |

Step-by-Step Methodology

-

Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2,6-difluorophenol (1.30 g, 10 mmol) in 10 mL of dry carbon disulfide. Causality: CS₂ is used as a non-polar solvent to moderate the reactivity of bromine and prevent over-bromination, which can occur in polar solvents.[13]

-

Reagent Addition: In the dropping funnel, prepare a solution of bromine (1.60 g, 10 mmol) in 10 mL of dry carbon disulfide. Add this solution dropwise to the stirred phenol solution over 5-10 minutes at room temperature. Causality: Slow addition maintains control over the reaction temperature and prevents localized high concentrations of bromine.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

-

Workup - Quenching: Pour the reaction mixture into 20 mL of water. Add saturated sodium metabisulfite or thiosulfate solution dropwise until the red-orange color of bromine disappears. Causality: This step safely quenches any unreacted bromine.

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 20 mL of saturated sodium bicarbonate solution (to remove any acidic byproducts) and 20 mL of water.[17] Causality: The bicarbonate wash ensures the final product is free of acidic impurities like HBr.

-

Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure (rotary evaporation).

-

Purification: The crude product, an oil that solidifies upon standing, can be purified by distillation (e.g., Kugelrohr apparatus) or recrystallization to yield 4-bromo-2,6-difluorophenol as a white solid.[17]

Diagram 2: Experimental Workflow This flowchart outlines the key stages of the synthesis, from reaction setup to the isolation of the pure product.

Key Factors Influencing Reaction Outcome

The Critical Role of the Solvent

The choice of solvent is paramount in the bromination of phenols.[13][20]

-

Polar Protic Solvents (e.g., Water, Acetic Acid): These solvents can significantly accelerate the reaction, often leading to polybromination. In water, phenol can ionize to the more reactive phenoxide ion, and the solvent helps to polarize the Br-Br bond, leading to the formation of 2,4,6-tribromophenol even without a catalyst.[7][21]

-

Non-Polar Solvents (e.g., CS₂, CCl₄, CH₂Cl₂): These solvents do not effectively solvate ions and thus moderate the electrophilicity of bromine.[13] This disfavors the formation of multiple brominated products and allows for the selective synthesis of monobrominated phenols, as demonstrated in the protocol above.[13][17]

Diagram 3: Influence of Solvent Polarity This diagram shows the relationship between solvent choice and the reaction outcome for phenol bromination.

Sources

- 1. Page loading... [guidechem.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 4. studysmarter.co.uk [studysmarter.co.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]

- 7. byjus.com [byjus.com]

- 8. Directing Effects | ChemTalk [chemistrytalk.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Bromination - Common Conditions [commonorganicchemistry.com]

- 11. organicchemistrytutor.com [organicchemistrytutor.com]

- 12. benchchem.com [benchchem.com]

- 13. m.youtube.com [m.youtube.com]

- 14. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 15. youtube.com [youtube.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. prepchem.com [prepchem.com]

- 18. 4-Bromo-2-fluorophenol synthesis - chemicalbook [chemicalbook.com]

- 19. 2,6-Difluorophenol | C6H4F2O | CID 94392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. scribd.com [scribd.com]

- 21. Bromination phenol | Bromination phenol in Water and non-polar solvent [pw.live]

The Strategic Utility of 4-Bromo-2,6-difluorophenol in Advanced Synthesis

A Technical Guide for Chemical and Pharmaceutical Development Professionals

Abstract

This guide provides an in-depth technical analysis of 4-Bromo-2,6-difluorophenol (CAS No. 104197-13-9), a halogenated aromatic compound of significant interest in the pharmaceutical, agrochemical, and specialty materials industries. We will explore its fundamental physicochemical properties, detail robust and validated synthetic protocols, and examine the strategic implications of its unique molecular architecture on its reactivity and application as a pivotal building block. This document is intended for researchers, synthetic chemists, and process development scientists seeking to leverage this versatile intermediate for the creation of novel and complex molecules.

Introduction: The Significance of Halogenated Phenolic Building Blocks

The incorporation of fluorine and bromine atoms into organic molecules is a well-established strategy in medicinal and materials chemistry for modulating a compound's physicochemical and biological properties. 4-Bromo-2,6-difluorophenol presents a unique trifecta of functional handles: a nucleophilic and acidic hydroxyl group, two electron-withdrawing fluorine atoms ortho to the hydroxyl group, and a bromine atom at the para position, which is an excellent leaving group for cross-coupling reactions.

This strategic arrangement of functional groups makes 4-Bromo-2,6-difluorophenol a highly valuable and versatile intermediate.[1] The fluorine atoms enhance metabolic stability and can influence pKa and binding affinity, while the bromine atom serves as a key reaction site for building molecular complexity. This guide will provide the technical foundation necessary to effectively utilize this powerful synthetic tool.

Physicochemical & Spectroscopic Profile

A thorough understanding of a reagent's physical and chemical properties is paramount for its effective use in synthesis and for ensuring safe handling. The key properties of 4-Bromo-2,6-difluorophenol are summarized below.

Physicochemical Data

The compound is a white to off-white crystalline solid at room temperature and is sparingly soluble in water.[2]

| Property | Value | Source |

| CAS Number | 104197-13-9 | [2][3] |

| Molecular Formula | C₆H₃BrF₂O | [2][3] |

| Molecular Weight | 208.99 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 60.0 to 64.0 °C | [4] |

| Boiling Point | 180.2 ± 35.0 °C (Predicted) | ECHEMI[2] |

| Density | 1.858 ± 0.06 g/cm³ (Predicted) | ECHEMI[2] |

| pKa | 6.89 ± 0.23 (Predicted) | Guidechem |

| XLogP3 | 2.5 | Guidechem |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of 4-Bromo-2,6-difluorophenol.

-

¹H NMR (Nuclear Magnetic Resonance): A proton NMR spectrum provides definitive structural information. A published spectrum shows the following key signals:

-

¹H-NMR (400 MHz, DMSO-d₆): δ 10.49 (s, 1H, -OH), 7.35 (d, J=6.2 Hz, 2H, Ar-H).[5] The singlet at 10.49 ppm is characteristic of the acidic phenolic proton. The doublet at 7.35 ppm corresponds to the two equivalent aromatic protons, with the splitting pattern arising from coupling to the ortho fluorine atoms.

-

-

¹³C NMR: While a publicly available experimental spectrum is elusive, the expected shifts can be predicted. One would anticipate signals for four distinct carbon environments. The carbon attached to the hydroxyl group (C1) would appear downfield, followed by the carbons bonded to fluorine (C2, C6) and the carbon bonded to bromine (C4). The remaining two equivalent aromatic carbons (C3, C5) would be the most upfield. All aromatic carbon signals would exhibit splitting due to C-F coupling.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum would be characterized by a strong, broad absorption band in the region of 3200-3500 cm⁻¹ corresponding to the O-H stretching of the phenolic group. Aromatic C-H stretching would appear around 3000-3100 cm⁻¹. Strong C-F stretching bands would be visible in the fingerprint region, typically between 1100-1300 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Therefore, two peaks of similar intensity at m/z 208 and 210 would be expected.

Synthesis Protocols and Mechanistic Considerations

4-Bromo-2,6-difluorophenol is produced synthetically, as it has no known natural sources.[2] The most common and direct approach is the electrophilic bromination of 2,6-difluorophenol. The fluorine atoms are deactivating, but the hydroxyl group is a powerful ortho-, para-director. Due to steric hindrance from the ortho fluorine atoms, the incoming electrophile (Br⁺) is directed exclusively to the para position.

Two field-proven protocols are detailed below, offering flexibility in reagent choice and reaction conditions.

Protocol 1: Bromination using N-Bromosuccinimide (NBS)

This method utilizes a solid, easy-to-handle brominating agent and is often preferred for its high selectivity and milder conditions.

Caption: Workflow for the synthesis of 4-Bromo-2,6-difluorophenol using NBS.

Step-by-Step Methodology: [5]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,6-difluorophenol (10.0 g, 76.86 mmol) in dimethylformamide (DMF, 60 mL).

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-bromosuccinimide (NBS) (13.68 g, 76.86 mmol) portion-wise, maintaining the temperature below 5 °C.

-

Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature for 20 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the DMF.

-

Extraction: Dilute the residue with water and extract the product with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulphate, filter, and concentrate under reduced pressure to afford the crude product. The reference protocol reports a 93% yield of a light yellow liquid.[5] Further purification can be achieved via distillation or column chromatography if necessary.

Protocol 2: Bromination using Elemental Bromine

This classic method employs liquid bromine and requires careful handling but is highly effective.

Step-by-Step Methodology: [6]

-

Reaction Setup: In a fume hood, prepare a solution of 2,6-difluorophenol (1.3 g) in dry carbon disulfide (10 cm³). In a separate vessel, prepare a solution of bromine (1.6 g) in dry carbon disulfide (10 cm³).

-

Reagent Addition: Add the bromine solution to the 2,6-difluorophenol solution over 5 minutes with stirring. Add 5 drops of 48% hydrobromic acid as a catalyst.

-

Reaction: Heat the mixture to reflux for 2 hours. Allow it to stand at ambient temperature for 16 hours, followed by another 4 hours of heating.

-

Quenching & Work-up: Pour the cooled reaction mixture into water (20 cm³) and add a saturated sodium metabisulfite solution (30 cm³) to quench any excess bromine.

-

Extraction: Separate the organic layer. Wash sequentially with saturated sodium hydrogen carbonate solution (20 cm³) and water (20 cm³).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The crude product can be purified by Kugelrohr distillation (oven temperature 100 °C, ca. 20 mmHg) to yield the product as a white solid.[6]

Reactivity and Synthetic Applications

The true value of 4-Bromo-2,6-difluorophenol lies in its predictable and versatile reactivity, allowing for its strategic incorporation into more complex target molecules.

Caption: Key reaction pathways for 4-Bromo-2,6-difluorophenol.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond is the most synthetically versatile site on the molecule. It readily participates in a wide range of palladium-catalyzed cross-coupling reactions, which are fundamental to modern drug discovery.[1]

-

Suzuki-Miyaura Coupling: This is one of the most powerful methods for forming C-C bonds. The bromine atom of 4-Bromo-2,6-difluorophenol can be coupled with various aryl or vinyl boronic acids or esters. This reaction is instrumental in constructing bi-aryl scaffolds, which are common motifs in many active pharmaceutical ingredients (APIs).[1] The reaction provides a direct route to substituted 2,6-difluorobiphenyl-4-ols.

Reactions at the Hydroxyl Group

The phenolic hydroxyl group can be readily functionalized.

-

Williamson Ether Synthesis: Deprotonation with a suitable base (e.g., K₂CO₃, NaH) followed by reaction with an alkyl halide (R-X) yields the corresponding aryl ether. This is a common strategy for introducing side chains that can modulate solubility or interact with biological targets.

Role as a Key Structural Motif

Safety, Handling, and Storage

Proper handling of 4-Bromo-2,6-difluorophenol is essential to ensure laboratory safety. It is classified as an irritant and is harmful if swallowed, in contact with skin, or if inhaled.[4]

| Hazard Category | GHS Classification & Precautionary Statements |

| Acute Toxicity | H302: Harmful if swallowed. P270: Do not eat, drink or smoke when using this product. P264: Wash skin thoroughly after handling. |

| Skin Irritation | H315: Causes skin irritation. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water. |

| Eye Irritation | H319: Causes serious eye irritation. P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Respiratory Irritation | H335: May cause respiratory irritation. P261: Avoid breathing dust. |

Engineering Controls: Use only in a well-ventilated chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If dust is generated, use a NIOSH-approved particulate respirator.

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4] It is recommended to store under an inert atmosphere as the compound may be air sensitive.[4]

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Conclusion

4-Bromo-2,6-difluorophenol is more than just a chemical intermediate; it is a strategic tool for molecular design. Its unique combination of a reactive bromine atom for C-C bond formation and a modifiable hydroxyl group, all on a metabolically robust difluorinated ring, provides chemists with a reliable and versatile platform for innovation. The detailed protocols and data presented in this guide offer a comprehensive resource for scientists aiming to harness the synthetic potential of this key building block in their research and development endeavors.

References

- 1. a2bchem.com [a2bchem.com]

- 2. Page loading... [guidechem.com]

- 3. scbt.com [scbt.com]

- 4. 4-Bromo-2,6-difluorophenol | 104197-13-9 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 5. 4-Bromo-2,6-difluorophenol | 104197-13-9 [chemicalbook.com]

- 6. prepchem.com [prepchem.com]

- 7. CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof - Google Patents [patents.google.com]

"physical and chemical properties of 4-Bromo-2,6-difluorophenol"

An In-Depth Technical Guide to 4-Bromo-2,6-difluorophenol

Introduction: The Strategic Importance of a Halogenated Phenol

In the landscape of modern medicinal chemistry and materials science, halogenated synthons serve as indispensable tools for molecular design. Among these, 4-Bromo-2,6-difluorophenol (CAS No: 104197-13-9) has emerged as a particularly valuable building block. Its trifunctional nature—a nucleophilic hydroxyl group, a versatile bromine handle for cross-coupling, and two deactivating, metabolically robust fluorine atoms—provides a unique combination of reactivity and property modulation. This guide offers an in-depth examination of its physical, chemical, and spectroscopic properties, alongside proven methodologies for its synthesis and insights into its reactivity. Designed for researchers, synthetic chemists, and drug development professionals, this document aims to be a comprehensive resource for leveraging this key intermediate in complex synthetic applications.[1]

Section 1: Core Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in synthesis. 4-Bromo-2,6-difluorophenol is a white to off-white crystalline solid at room temperature, exhibiting stability under standard ambient conditions.[2]

Physical and Chemical Properties

The key quantitative descriptors for 4-Bromo-2,6-difluorophenol are summarized in the table below. The presence of fluorine atoms significantly influences its acidity (pKa) compared to phenol, while the overall halogenation pattern dictates its lipophilicity (XLogP3) and crystalline nature.

| Property | Value | Source(s) |

| CAS Number | 104197-13-9 | [2][3] |

| Molecular Formula | C₆H₃BrF₂O | [2][3] |

| Molecular Weight | 208.99 g/mol | [2][4] |

| Appearance | White to off-white crystalline solid | [2][5] |

| Melting Point | 50 °C | [3][4][5] |

| Boiling Point | 180.2 ± 35.0 °C at 760 mmHg | [3][4][5] |

| Density | ~1.9 ± 0.1 g/cm³ | [3][4] |

| pKa | 6.89 ± 0.23 (Predicted) | [2][5] |

| XLogP3-AA | 2.5 | [1][2][4] |

| Solubility | Sparingly soluble in water | [2] |

| Storage Temperature | Room Temperature, under inert atmosphere | [2][5] |

Spectroscopic Signature

Characterization of 4-Bromo-2,6-difluorophenol relies on standard spectroscopic techniques. The expected spectral features are outlined below.

| Technique | Feature | Expected Characteristics |

| ¹H NMR | Aromatic Protons | A multiplet or doublet observed around δ 7.35 ppm, integrating to 2H.[6] The coupling will be influenced by the adjacent fluorine atoms. |

| Phenolic Proton | A broad singlet (s, 1H), with a chemical shift that can vary depending on concentration and solvent.[6] | |

| ¹³C NMR | Aromatic Carbons | Six distinct signals are expected. Carbons bonded to fluorine will appear as doublets due to C-F coupling. The carbon attached to the hydroxyl group will be in the δ 140-150 ppm range, while the carbon bonded to bromine will be significantly shielded. |

| IR Spectroscopy | O-H Stretch | A strong, broad band in the 3200-3500 cm⁻¹ region, characteristic of a hydrogen-bonded phenolic hydroxyl group. |

| C-F Stretch | Strong, sharp absorptions typically found in the 1100-1300 cm⁻¹ region. | |

| C-Br Stretch | A weaker absorption in the fingerprint region, typically below 600 cm⁻¹. | |

| Mass Spectrometry | Molecular Ion (M⁺) | A characteristic isotopic pattern for a compound containing one bromine atom, with two peaks of nearly equal intensity at m/z 208 and 210. |

Section 2: Synthesis and Chemical Reactivity

Regioselective Synthesis via Electrophilic Bromination

The most common and efficient synthesis of 4-Bromo-2,6-difluorophenol involves the electrophilic bromination of 2,6-difluorophenol.[2] The two ortho-fluorine atoms are strongly electron-withdrawing and deactivating; however, the hydroxyl group is a powerful ortho-, para-director. Steric hindrance from the fluorine atoms at the ortho positions (C2, C6) makes the para-position (C4) the exclusive site for electrophilic attack. This high regioselectivity is a key advantage of this synthetic pathway.

Caption: General workflow for the synthesis of 4-Bromo-2,6-difluorophenol.

Detailed Experimental Protocol:

The following protocol is a representative procedure adapted from established methods.[6][7]

-

Reaction Setup: To a solution of 2,6-difluorophenol (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or carbon disulfide (CS₂), cool the mixture to 0 °C in an ice bath.

-

Reagent Addition: Slowly add N-bromosuccinimide (NBS) (1.0 eq) portion-wise to the stirred solution at 0 °C.[6] Alternatively, a solution of bromine (1.0 eq) in the reaction solvent can be added dropwise.[7]

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 16-24 hours. The reaction should be shielded from light, particularly when using NBS.[4]

-

Quenching and Workup: Concentrate the reaction mixture under reduced pressure. Dilute the residue with water and extract with an organic solvent like ethyl acetate or diethyl ether. If bromine was used, wash the organic layer with a sodium metabisulfite solution to remove any excess Br₂.[6][7]

-

Purification: Wash the combined organic layers with saturated sodium hydrogen carbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]

-

Isolation: The crude product, often an oil that solidifies, can be purified by distillation (e.g., Kugelrohr apparatus) or recrystallization to yield 4-Bromo-2,6-difluorophenol as a white solid.[7]

A Hub of Chemical Reactivity

The utility of 4-Bromo-2,6-difluorophenol stems from the distinct reactivity of its three functional sites, which can be addressed with high selectivity.

Caption: Key sites of chemical reactivity on the 4-Bromo-2,6-difluorophenol scaffold.

-

The Phenolic Hydroxyl Group: This site is readily deprotonated and can undergo classic phenol reactions such as Williamson ether synthesis, esterification, and O-arylation. Its nucleophilicity allows for the introduction of diverse side chains and linkers.

-

The C4-Bromine Atom: This is arguably the most valuable functional handle. The C-Br bond is an ideal site for transition metal-catalyzed cross-coupling reactions.[1] This enables the construction of C-C, C-N, and C-O bonds, forming complex biaryl structures or introducing other functional groups, a cornerstone of modern drug discovery.

-

The Aromatic Ring: The ring is heavily deactivated by the three electron-withdrawing halogen substituents, making further electrophilic aromatic substitution challenging. This inherent stability is often advantageous, preventing unwanted side reactions at the ring during functionalization at the other two sites.

Section 3: Applications in Research and Development

The unique structural and reactivity profile of 4-Bromo-2,6-difluorophenol makes it a strategic intermediate in several high-value sectors.

-

Pharmaceutical Synthesis: This is its primary application area.[2] The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability. This compound provides a pre-fluorinated scaffold, simplifying synthetic design. The bromine atom serves as the key point for elaboration to build the final active pharmaceutical ingredient (API).[1]

-

Agrochemicals: Similar to pharmaceuticals, the presence of fluorine can impart desirable properties to pesticides and herbicides, making this compound a useful building block in their synthesis.[1]

-

Materials Science: It serves as a monomer or precursor for specialty polymers and advanced materials.[2] The high thermal stability and chemical resistance conferred by the halogen atoms are desirable properties for performance materials.

Section 4: Safety, Handling, and Storage

As a halogenated organic compound, 4-Bromo-2,6-difluorophenol requires careful handling in a laboratory setting. All operations should be conducted by qualified personnel familiar with the potential hazards.

-

Hazard Identification: The compound is classified as harmful and an irritant. It is harmful if swallowed, inhaled, or in contact with skin.[3][4] It causes skin and serious eye irritation and may cause respiratory irritation.[8]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a laboratory coat.[3][8] All handling should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[3]

-

First Aid Measures:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[8]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[8]

-

Inhalation: Remove the victim to fresh air. If breathing is difficult or symptoms persist, seek medical attention.[8]

-

Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[3]

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[8] It is recommended to store under an inert atmosphere to maintain purity.[2][5]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[8]

References

-

PrepChem.com. Synthesis of 4-bromo-2,6-difluorophenol. [Link]

-

Chemsrc. 4-Bromo-2,6-difluorophenol | CAS#:104197-13-9. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. High Purity 4-Bromo-2,6-difluorophenol: Key Intermediate for Organic Synthesis and Pharmaceutical Development. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Versatility of 4-Bromo-2,6-difluorophenol in Specialty Chemical Manufacturing. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 4-Bromo-2,6-difluorophenol in Modern Organic Synthesis. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. 4-Bromo-2-fluorophenol: A Cornerstone in Pharmaceutical Synthesis. [Link]

Sources

- 1. a2bchem.com [a2bchem.com]

- 2. Page loading... [guidechem.com]

- 3. 4-Bromo-2,6-difluorophenol | CAS#:104197-13-9 | Chemsrc [chemsrc.com]

- 4. echemi.com [echemi.com]

- 5. 4-Bromo-2,6-difluorophenol CAS#: 104197-13-9 [m.chemicalbook.com]

- 6. 4-Bromo-2,6-difluorophenol | 104197-13-9 [chemicalbook.com]

- 7. prepchem.com [prepchem.com]

- 8. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 4-Bromo-2,6-difluorophenol: A Keystone Building Block in Synthetic Chemistry

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-2,6-difluorophenol (CAS No. 104197-13-9), a pivotal halogenated phenol derivative. Its unique molecular architecture, featuring a bromine atom and two fluorine atoms on a phenolic ring, renders it a highly versatile and valuable intermediate in the synthesis of complex organic molecules. This document delves into the core physicochemical properties, detailed spectroscopic analysis, validated synthetic protocols, and key applications of 4-Bromo-2,6-difluorophenol, with a particular focus on its role in the development of novel pharmaceuticals and agrochemicals. This guide is intended for researchers, chemists, and professionals in the fields of drug discovery, process development, and materials science, offering both foundational knowledge and practical, field-proven insights.

Introduction: The Strategic Importance of Fluorinated Phenols

The introduction of fluorine into organic molecules is a well-established strategy in medicinal and agricultural chemistry to enhance a compound's metabolic stability, binding affinity, and bioavailability.[1] 4-Bromo-2,6-difluorophenol emerges as a particularly strategic building block due to the orthogonal reactivity of its functional groups. The phenolic hydroxyl group allows for etherification and esterification, while the bromine atom is a prime handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-couplings.[2] The two fluorine atoms not only modulate the electronic properties of the aromatic ring but also sterically direct reactions to the para-position, offering a high degree of regioselectivity.[1]

This guide will provide an in-depth exploration of the molecular structure and properties of 4-Bromo-2,6-difluorophenol, equipping researchers with the necessary knowledge to effectively utilize this compound in their synthetic endeavors.

Molecular Structure and Physicochemical Properties

4-Bromo-2,6-difluorophenol is an aromatic organohalogen compound.[3] The molecule consists of a benzene ring substituted with a hydroxyl group, a bromine atom at the 4-position, and two fluorine atoms at the 2- and 6-positions.[3] At room temperature, it typically exists as a white to off-white crystalline solid.[3]

Molecular Formula and Weight

The molecular formula of 4-Bromo-2,6-difluorophenol is C₆H₃BrF₂O.[4] This corresponds to a molecular weight of approximately 208.99 g/mol .[4]

Quantitative Physicochemical Data

A summary of the key physicochemical properties of 4-Bromo-2,6-difluorophenol is presented in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 104197-13-9 | [4] |

| Molecular Formula | C₆H₃BrF₂O | [4] |

| Molecular Weight | 208.99 g/mol | [4] |

| Appearance | White to off-white crystalline solid | [3] |

| Melting Point | ~50 °C | [5] |

| Boiling Point | 180.2 °C at 760 mmHg (Predicted) | [6] |

| Solubility | Sparingly soluble in water | [3] |

Spectroscopic Characterization

A thorough understanding of the spectroscopic profile of 4-Bromo-2,6-difluorophenol is essential for reaction monitoring and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (DMSO-d₆, 400 MHz): A ¹H NMR spectrum of 4-Bromo-2,6-difluorophenol in deuterated dimethyl sulfoxide (DMSO-d₆) would be expected to show two main signals. A singlet for the hydroxyl proton, typically in the region of δ 10.49 ppm, and a doublet for the two equivalent aromatic protons at approximately δ 7.35 ppm with a coupling constant (J) of 6.2 Hz.[7]

-

δ 10.49 (s, 1H, -OH)

-

δ 7.35 (d, J = 6.2 Hz, 2H, Ar-H)

Infrared (IR) Spectroscopy

The IR spectrum of 4-Bromo-2,6-difluorophenol will exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹

-

C-F stretch: Strong absorptions typically found in the 1100-1300 cm⁻¹ range.[8]

-

C-Br stretch: A weaker absorption in the lower frequency region, generally between 500-600 cm⁻¹.

-

Aromatic C=C stretching: Multiple sharp bands in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Under electron ionization (EI) mass spectrometry, 4-Bromo-2,6-difluorophenol will display a characteristic fragmentation pattern. The molecular ion peak (M⁺) will appear as a doublet due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) at m/z 208 and 210.[9] Common fragmentation pathways would involve the loss of a bromine radical, followed by the elimination of CO, to yield stable fragment ions.[10]

Synthesis of 4-Bromo-2,6-difluorophenol

The most common and efficient method for the synthesis of 4-Bromo-2,6-difluorophenol is through the electrophilic bromination of 2,6-difluorophenol.[3] The ortho- and para-directing hydroxyl group, combined with the deactivating and ortho-directing fluorine atoms, leads to a high regioselectivity for bromination at the para-position.[1]

Synthetic Workflow Diagram

Caption: General workflow for the synthesis of 4-Bromo-2,6-difluorophenol.

Experimental Protocol: Bromination with N-Bromosuccinimide (NBS)

This protocol is a reliable method for the synthesis of 4-Bromo-2,6-difluorophenol in a laboratory setting.[7]

Materials:

-

2,6-Difluorophenol

-

N-Bromosuccinimide (NBS)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Sodium sulfate

Procedure:

-

Dissolve 2,6-Difluorophenol (1.0 eq) in DMF in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add N-Bromosuccinimide (1.0 eq) to the cooled solution while stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 20 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dilute the residue with water and extract the product with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield 4-Bromo-2,6-difluorophenol. The product can be further purified by distillation or recrystallization if necessary.[11]

Causality Behind Experimental Choices:

-

DMF as Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the electrophilic substitution reaction.

-

NBS as Brominating Agent: NBS is a convenient and safer alternative to liquid bromine, providing a source of electrophilic bromine.

-

Controlled Temperature: The initial cooling to 0 °C helps to control the exothermicity of the reaction and minimize the formation of byproducts.

Applications in Drug Discovery and Agrochemical Development

4-Bromo-2,6-difluorophenol is a valuable building block for the synthesis of a wide range of biologically active molecules.[12] Its utility stems from the ability to participate in various chemical transformations, enabling the construction of complex molecular scaffolds.[13]

Role in Cross-Coupling Reactions

The bromine atom in 4-Bromo-2,6-difluorophenol serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination.[2] These reactions are fundamental in modern drug discovery for the formation of C-C, C-N, and C-O bonds, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[14][15]

Logical Relationship in Drug Synthesis

Caption: Logical flow of utilizing 4-Bromo-2,6-difluorophenol in API synthesis.

Safety and Handling

4-Bromo-2,6-difluorophenol should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water. While comprehensive toxicity data is limited, it is prudent to treat this compound as potentially hazardous upon ingestion, inhalation, or skin contact.[3]

Conclusion

4-Bromo-2,6-difluorophenol is a highly functionalized and versatile building block with significant applications in synthetic organic chemistry. Its unique combination of reactive sites allows for the strategic and controlled introduction of a difluorophenyl moiety into complex target molecules. The reliable synthetic protocols and well-characterized spectroscopic properties make it an invaluable tool for researchers in the pharmaceutical and agrochemical industries. As the demand for novel, high-performance chemical entities continues to grow, the importance of key intermediates like 4-Bromo-2,6-difluorophenol in driving innovation is undeniable.

References

-

(Accessed Jan 4, 2026)

-

(Accessed Jan 4, 2026)

-

(Accessed Jan 4, 2026)

-

(Accessed Jan 4, 2026)

-

(Accessed Jan 4, 2026)

-

(Accessed Jan 4, 2026)

-

(Accessed Jan 4, 2026)

-

(Accessed Jan 4, 2026)

-

(Accessed Jan 4, 2026)

-

(Accessed Jan 4, 2026)

-

(Accessed Jan 4, 2026)

-

(Accessed Jan 4, 2026)

-

(Accessed Jan 4, 2026)

-

(Accessed Jan 4, 2026)

-

(Accessed Jan 4, 2026)

-

(Accessed Jan 4, 2026)

-

(Accessed Jan 4, 2026)

-

(Accessed Jan 4, 2026)

-

(Accessed Jan 4, 2026)

-

[b: FT-IR spectra of 4-bromo-2- (Accessed Jan 4, 2026)

-

(Accessed Jan 4, 2026)

-

(Accessed Jan 4, 2026)

-

(Accessed Jan 4, 2026)

-

(Accessed Jan 4, 2026)

-

(Accessed Jan 4, 2026)

-

(Accessed Jan 4, 2026)

-

(Accessed Jan 4, 2026)

-

(Accessed Jan 4, 2026)

-

(Accessed Jan 4, 2026)

-

(Accessed Jan 4, 2026)

-

(Accessed Jan 4, 2026)

-

(Accessed Jan 4, 2026)

-

(Accessed Jan 4, 2026)

-

(Accessed Jan 4, 2026)

-

(Accessed Jan 4, 2026)

-

(Accessed Jan 4, 2026)

-

(Accessed Jan 4, 2026)

-

(Accessed Jan 4, 2026)

-

(Accessed Jan 4, 2026)

-

(Accessed Jan 4, 2026)10294191/) (Accessed Jan 4, 2026)

Sources

- 1. benchchem.com [benchchem.com]

- 2. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. scbt.com [scbt.com]

- 5. 4-Bromo-2,6-difluorophenol, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 6. echemi.com [echemi.com]

- 7. 4-Bromo-2,6-difluorophenol | 104197-13-9 [chemicalbook.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. prepchem.com [prepchem.com]

- 12. nbinno.com [nbinno.com]

- 13. a2bchem.com [a2bchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

"solubility of 4-Bromo-2,6-difluorophenol in organic solvents"

An In-depth Technical Guide on the Solubility of 4-Bromo-2,6-difluorophenol in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility of 4-Bromo-2,6-difluorophenol (CAS No. 104197-13-9), a key halogenated intermediate in the pharmaceutical and agrochemical industries.[1] Given the limited availability of specific quantitative solubility data in public literature, this document establishes a foundational understanding based on the molecule's physicochemical properties and the theoretical principles governing solubility. Furthermore, it offers a detailed, field-proven experimental protocol for the accurate determination of this critical parameter in a range of organic solvents. This guide is designed as an essential resource for researchers, chemists, and formulation scientists, enabling them to generate reliable, application-specific solubility data crucial for process optimization, purification, and drug development.

Physicochemical Characterization of 4-Bromo-2,6-difluorophenol

A thorough understanding of a compound's physical and chemical properties is the cornerstone of predicting its behavior in different solvent systems. 4-Bromo-2,6-difluorophenol is a solid at room temperature, typically appearing as a white to off-white crystalline powder.[1] Its key properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₃BrF₂O | [1],[2],[3] |

| Molecular Weight | 208.99 g/mol | [1],[2],[3] |

| Appearance | White to off-white crystalline solid | [1],[2] |

| Melting Point | ~50 °C | [2],[3] |

| pKa (Predicted) | 6.89 ± 0.23 | [1] |

| XLogP3-AA | 2.5 | [1],[3] |

| Topological Polar Surface Area | 20.2 Ų | [1],[3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 3 (1 Oxygen, 2 Fluorines) | [1],[3] |

The molecule's structure, featuring a polar hydroxyl (-OH) group and a larger, less polar bromodifluorophenyl ring, dictates its solubility profile. The XLogP3 value of 2.5 indicates a moderate degree of lipophilicity, suggesting that while it has some affinity for non-polar environments, the polar functional groups will play a significant role.[1][3]

Theoretical Principles of Solubility: A "Like Dissolves Like" Approach

The principle of "like dissolves like" is a fundamental concept in chemistry that predicts solubility based on the polarity of the solute and solvent.[4][5][6] For a solute to dissolve, the energy required to break the intermolecular forces within the solute and within the solvent must be compensated by the energy released upon forming new solute-solvent interactions.

-

Polar Solvents (e.g., water, methanol, ethanol) have large dipole moments and can form strong intermolecular interactions, such as hydrogen bonds.

-

Non-Polar Solvents (e.g., hexane, toluene) have low dipole moments and interact primarily through weaker van der Waals forces (London dispersion forces).[4]

4-Bromo-2,6-difluorophenol is an amphiphilic molecule. Its solubility is a balance between:

-

The Polar Phenolic Group (-OH): This group can act as a hydrogen bond donor, promoting solubility in polar protic solvents like alcohols.

-

The Halogenated Aromatic Ring: The difluoro- and bromo-substituents increase the molecule's size and electron density, contributing to its lipophilicity and enhancing van der Waals interactions. This promotes solubility in less polar or non-polar organic solvents.

The diagram below illustrates the key molecular features of 4-Bromo-2,6-difluorophenol that govern its solubility.

Caption: Molecular structure and key regions influencing solubility.

Based on this analysis, we can predict that 4-Bromo-2,6-difluorophenol will exhibit favorable solubility in polar organic solvents (e.g., alcohols, ketones, ethers) and moderate solubility in non-polar aromatic solvents, with lower solubility in non-polar aliphatic hydrocarbons. While sparingly soluble in water, its acidic nature (pKa ≈ 6.89) means its solubility will dramatically increase in aqueous basic solutions (e.g., 5% NaOH) due to the formation of the highly polar sodium phenoxide salt.[1][7]

Experimental Determination of Solubility: The Shake-Flask Method

To obtain accurate, quantitative solubility data, a systematic experimental approach is required. The equilibrium shake-flask method is a globally recognized gold-standard technique for determining the solubility of a solid in a solvent.[8][9] It involves agitating an excess amount of the solid in the solvent at a constant temperature until equilibrium is reached, after which the concentration of the dissolved solid in the supernatant is measured.

Safety Precautions & Handling

Trustworthiness in science begins with safety. Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS). 4-Bromo-2,6-difluorophenol is classified as harmful if swallowed and causes skin and serious eye irritation.[2][3]

-

Engineering Controls: All handling of the solid and its solutions must be performed inside a certified chemical fume hood.[2]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat at all times.[2]

-

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Detailed Experimental Protocol

This protocol outlines the steps for determining the solubility of 4-Bromo-2,6-difluorophenol in a given organic solvent at a specified temperature (e.g., 25 °C).

Materials:

-

4-Bromo-2,6-difluorophenol (solid, >98% purity)

-

High-purity organic solvents (e.g., HPLC grade Methanol, Acetonitrile, Ethyl Acetate, Toluene, Heptane)

-

Scintillation vials or glass test tubes with screw caps

-

Thermostatic shaker bath

-

Analytical balance

-

Calibrated pipettes

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks

-

Quantification instrument (e.g., HPLC-UV)

Procedure:

-

Preparation: Add an excess amount of solid 4-Bromo-2,6-difluorophenol to a series of vials (perform in triplicate for each solvent). An "excess" ensures that a saturated solution is formed with undissolved solid remaining at equilibrium. A visual excess is sufficient (e.g., 50-100 mg).

-

Solvent Addition: Accurately pipette a precise volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

-

Equilibration: Securely cap the vials and place them in a thermostatic shaker bath set to the target temperature. Agitate the vials at a constant speed for 24 to 72 hours.[9]

-

Causality Insight: A prolonged equilibration time is crucial to ensure the system reaches a true thermodynamic equilibrium between the dissolved and undissolved states. It is best practice to sample at multiple time points (e.g., 24h, 48h) to confirm that the measured concentration is no longer increasing.

-

-

Phase Separation: After equilibration, stop the agitation and allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours. This allows the excess solid to settle, preventing contamination of the supernatant.

-

Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean vial.

-

Self-Validation Step: Filtration is a critical step to remove any microscopic, undissolved solid particles, which would otherwise lead to an overestimation of solubility. The filter material should be chemically compatible with the solvent.

-

-

Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument's calibration curve. A precise dilution factor is essential for accurate back-calculation.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve prepared from stock solutions of 4-Bromo-2,6-difluorophenol of known concentrations must be used.

-

Calculation: Calculate the solubility (S) using the following formula:

-

S (mg/mL) = Cmeasured × Dilution Factor

-

Where Cmeasured is the concentration of the diluted sample determined from the calibration curve.

-

Experimental Workflow Visualization

The following diagram outlines the complete workflow for the shake-flask solubility determination method.

Caption: Step-by-step workflow for the shake-flask solubility protocol.

Applications in Drug Development and Chemical Synthesis

Quantitative solubility data is not merely an academic exercise; it is a critical parameter that directly impacts process efficiency, product quality, and development timelines.

-

Reaction Chemistry: Selecting an appropriate solvent in which reactants are sufficiently soluble is essential for achieving optimal reaction rates and yields.

-

Purification: Solubility data is fundamental to developing effective crystallization procedures. By identifying a solvent in which the compound has high solubility at an elevated temperature but low solubility at room temperature or below, efficient purification can be achieved.

-

Formulation Development: In the pharmaceutical industry, the solubility of an active pharmaceutical ingredient (API) in various excipients and solvent systems is a primary determinant of its bioavailability and the feasibility of developing a viable dosage form.

By following the rigorous protocol outlined in this guide, researchers and scientists can generate the high-quality, reliable solubility data for 4-Bromo-2,6-difluorophenol needed to drive their projects forward.

References

- Unknown. "EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS".

- Unknown. "Experiment: Solubility of Organic & Inorganic Compounds".

-

Chemsrc. "4-Bromo-2,6-difluorophenol | CAS#:104197-13-9". Available at: [Link]

-

Chemistry For Everyone. "How To Determine Solubility Of Organic Compounds?". YouTube. Available at: [Link]

- Unknown. "Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis".

-

Chemistry For Everyone. "What Is The 'Like Dissolves Like' Principle?". YouTube. Available at: [Link]

-

Khan Academy. "Solubility of organic compounds". Available at: [Link]

-

Chemistry LibreTexts. "2.6.1: Like Dissolves Like". Available at: [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. 4-Bromo-2,6-difluorophenol | CAS#:104197-13-9 | Chemsrc [chemsrc.com]

- 3. echemi.com [echemi.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Khan Academy [khanacademy.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. www1.udel.edu [www1.udel.edu]

- 8. youtube.com [youtube.com]

- 9. benchchem.com [benchchem.com]

Whitepaper: The Emergence and Synthetic Evolution of 4-Bromo-2,6-difluorophenol

A Technical Guide for Chemical and Pharmaceutical Innovators

Abstract

4-Bromo-2,6-difluorophenol (CAS No. 104197-13-9) is a synthetically derived organohalogen compound that has become an indispensable building block in modern medicinal chemistry, agrochemical development, and materials science.[1][2] This guide provides an in-depth exploration of its discovery, tracing its origins to the strategic pursuit of novel fluorinated intermediates in the late 20th century.[1] We will dissect the core synthetic methodologies, explaining the chemical rationale behind established protocols, and illuminate the compound's evolution from a niche intermediate to a versatile cornerstone for creating complex, high-value molecules. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this pivotal compound's history and application.

Historical Context: The Rise of Fluorine in Applied Chemistry

The story of 4-Bromo-2,6-difluorophenol is intrinsically linked to the broader recognition of halogenation as a powerful tool in molecular design. While halogenated phenols of natural origin are rare, their synthetic counterparts have been objects of study for over a century for their antimicrobial and bioactive properties.[3][4][5] The strategic incorporation of fluorine, in particular, became a transformative strategy in pharmaceutical development. The unique properties of the fluorine atom—its high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and receptor binding affinity.

It was within this scientific landscape that 4-Bromo-2,6-difluorophenol was first synthesized in the late 20th century.[1] Its creation was not an accident but a deliberate effort to develop novel, multifunctional intermediates for the burgeoning pharmaceutical and agrochemical industries.[1] Researchers required building blocks that offered both the beneficial properties of fluorine and a reactive "handle" for further chemical modification. The structure of 4-Bromo-2,6-difluorophenol, featuring two directing fluorine atoms, a reactive phenol group, and a versatile bromine atom, perfectly met these demanding criteria. Unlike many organic compounds, it has no known natural sources and is produced exclusively through synthetic chemistry.[1]

Physicochemical and Spectroscopic Profile

The compound exists at room temperature as a white to off-white crystalline solid with a mild odor.[1] Its core structure consists of a phenol ring substituted with a hydroxyl group, a bromine atom at the 4-position, and two fluorine atoms at the 2- and 6-positions.[1]

| Property | Value | Source |

| CAS Number | 104197-13-9 | [1] |

| Molecular Formula | C₆H₃BrF₂O | [1] |

| Molecular Weight | 208.99 g/mol | [1][6] |

| Appearance | White to off-white crystalline powder/solid | [1] |

| pKa | 6.89 ± 0.23 (Predicted) | [1] |

| Storage Temperature | Room Temperature, Inert Atmosphere | [1] |

| ¹H-NMR (DMSO-D6, 400 MHz) | δ 10.49 (s, 1H), 7.35 (d, J=6.2 Hz, 2H) | [7] |

Core Synthesis: Electrophilic Bromination of 2,6-Difluorophenol

The discovery and subsequent industrial preparation of 4-Bromo-2,6-difluorophenol are centered on a foundational reaction in organic chemistry: electrophilic aromatic substitution. The synthesis begins with the readily available precursor, 2,6-difluorophenol.

Causality of the Synthetic Strategy: The choice of 2,6-difluorophenol is highly strategic. The hydroxyl (-OH) group is a powerful activating group, meaning it donates electron density to the benzene ring, making the ring more susceptible to electrophilic attack. Both the hydroxyl group and the fluorine atoms are ortho-, para-directing. With the ortho positions (C2, C6) already occupied by fluorine, the incoming electrophile (Br⁺) is overwhelmingly directed to the vacant and activated para position (C4). The strong electron-withdrawing nature of the fluorine atoms also helps to modulate the reactivity of the ring, preventing unwanted side reactions like over-bromination.

Caption: Directed synthesis via electrophilic substitution.

Protocol 1: Classical Bromination with Elemental Bromine

This method represents a foundational approach using elemental bromine, often with a Lewis acid or protic acid catalyst to enhance the electrophilicity of the bromine.

Experimental Workflow:

-

Step 1 (Dissolution): Dissolve 2,6-difluorophenol (1.3 g) in dry carbon disulphide (10 cm³).[8]

-

Rationale: Carbon disulfide is an inert solvent that effectively dissolves the starting material without participating in the reaction.

-

-

Step 2 (Reagent Addition): Slowly add a solution of bromine (1.6 g) in dry carbon disulphide (10 cm³) to the stirred reaction mixture over 5 minutes.[8]

-

Step 3 (Catalysis): Add 5 drops of 48% hydrogen bromide solution to the mixture.[8]

-